molecular formula C20H17F3N2O2S B2636420 2-(allylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226449-51-9

2-(allylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2636420
CAS No.: 1226449-51-9
M. Wt: 406.42
InChI Key: GQAKYJDFXYXNOH-UHFFFAOYSA-N
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Description

2-(Allylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a synthetic imidazole derivative of significant interest in medicinal chemistry research. As a member of the 1,5-diphenyl-1H-imidazole family, this compound features a methoxyphenyl group at the 5-position and a trifluoromethoxyphenyl group at the 1-position of the imidazole core, which is further functionalized with an allylthio moiety at the 2-position. This specific arrangement of substituents is designed to exploit the privileged status of the imidazole scaffold in drug discovery . The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its electron-rich nature and ability to engage in multiple non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an excellent pharmacophore for constructing supramolecular complexes and targeting biological macromolecules . The presence of the allylthio ether provides a reactive handle for further synthetic modification, while the trifluoromethoxy group is a common bioisostere known to enhance metabolic stability and membrane permeability. Although the specific biological profile of this compound requires further investigation, structurally analogous imidazole derivatives demonstrate a wide spectrum of pharmacological activities in preclinical research. These activities include potential anticancer, antibacterial, antifungal, and antiparasitic effects . Some imidazole-based compounds are known to exert their effects by inducing oxidative stress in pathogens or by forming supramolecular complexes with biological targets . Furthermore, certain iridium(III) complexes incorporating imidazole derivatives have shown promise as photosensitizers in Photodynamic Therapy (PDT) for cancer . This compound is intended solely for chemical and biological research applications in a controlled laboratory environment. Please be advised: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2S/c1-3-12-28-19-24-13-18(14-4-8-16(26-2)9-5-14)25(19)15-6-10-17(11-7-15)27-20(21,22)23/h3-11,13H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAKYJDFXYXNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(allylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole core, followed by the introduction of the allylthio, methoxyphenyl, and trifluoromethoxyphenyl substituents. Common reagents used in these reactions include allyl bromide, methoxybenzene, and trifluoromethoxybenzene, along with various catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-(allylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to 2-(allylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that such compounds could effectively inhibit the growth of breast cancer cells, showcasing their potential as therapeutic agents against malignancies .

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it was evaluated as an inhibitor of lipoxygenase enzymes, which play a crucial role in inflammation and cancer progression. The structure-activity relationship (SAR) studies revealed that modifications to the imidazole ring significantly affect inhibitory potency, suggesting avenues for developing more effective inhibitors .

3. Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have suggested that derivatives of imidazole possess antibacterial and antifungal activities. The mechanism appears to involve disruption of microbial cell membranes or interference with essential metabolic processes within the pathogens .

Case Studies

Case Study 1: Inhibition of ALOX15 Enzyme
A recent study investigated the inhibitory effects of this compound on the ALOX15 enzyme. The compound exhibited IC50 values indicating a moderate inhibitory effect compared to standard inhibitors. Structural modifications were proposed to enhance potency further .

Case Study 2: Anticancer Screening
In a comparative study on various imidazole derivatives, this compound was tested against several cancer cell lines. The results showed promising cytotoxic effects, particularly against breast cancer cells, suggesting its potential for development into a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Properties

Compound Name Substituents (Positions 1, 2, 5) Molecular Weight Key Features References
Target Compound 1: 4-(Trifluoromethoxy)phenyl
2: Allylthio
5: 4-Methoxyphenyl
434.37* High lipophilicity (allylthio), metabolic resistance (CF₃O)
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole 1: 4-(Trifluoromethoxy)phenyl
2: Benzylsulfanyl
5: 4-Bromophenyl
536.34 Bromine enhances halogen bonding; benzylsulfanyl increases steric bulk
5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol 1: 4-(Difluoromethoxy)phenyl
2: Thiol
5: 4-Bromophenyl
383.23 Thiol group enables disulfide bonding; difluoromethoxy reduces hydrophobicity vs. CF₃O
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid 1: 4-(Trifluoromethoxy)phenyl
5: Carboxylic acid
301.40 Carboxylic acid enhances solubility; methyl group at position 4 alters steric effects
2-(4-Methoxyphenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole 5: Phenyl
4: Phenylthio
472.58 Dual phenyl groups enhance π-π interactions; phenylthio adds redox activity

*Calculated using XLogP3 and molecular formula from structural analogues.

Key Structural and Functional Differences

Position 1 Modifications

  • Trifluoromethoxy (CF₃O) vs. Difluoromethoxy (CF₂HO) : The CF₃O group in the target compound offers stronger electron-withdrawing effects and higher metabolic stability compared to CF₂HO in analogues .
  • Impact on Bioactivity : Trifluoromethoxy-substituted imidazoles (e.g., compound 3.113 in ) show enhanced tubulin inhibition due to increased hydrophobic interactions .

Position 2 Variations

  • Allylthio vs.

Position 5 Substitutions

  • 4-Methoxyphenyl vs. Bromophenyl : Methoxy groups enhance electron density and hydrogen-bonding capacity, while bromophenyl derivatives (e.g., ) favor halogen bonding but may increase toxicity .

Biological Activity

2-(Allylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Allylthio group : May enhance lipophilicity and biological interactions.
  • Methoxyphenyl group : Potentially involved in receptor binding.
  • Trifluoromethoxy group : Increases the compound's metabolic stability.

Antitumor Activity

Research indicates that derivatives of imidazole compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds induce apoptosis in cancer cells by modulating key proteins involved in cell survival:

  • Mechanism : Increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2.
  • IC50 Values : The potency of these compounds can be compared using IC50 values (the concentration needed to inhibit cell growth by 50%). For example, one study reported IC50 values for related compounds ranging from 18.53 µM to 3.24 µM against HeLa cells .

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. The biological evaluation of similar compounds has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes some findings related to the antimicrobial activity:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus12 µg/mL
Compound BE. coli8 µg/mL
Compound CB. subtilis16 µg/mL

The mechanism by which this compound exerts its effects is multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of signaling pathways.
  • Cell Membrane Penetration : The presence of lipophilic groups enhances the ability to penetrate cell membranes, facilitating interaction with intracellular targets.

Case Studies

Several case studies highlight the potential of imidazole derivatives in clinical settings:

  • Anticancer Studies : A compound structurally similar to this compound was tested against multiple cancer cell lines, showing selective toxicity towards tumor cells compared to normal cells .
  • Antimicrobial Efficacy : A series of imidazole derivatives were evaluated for their antimicrobial effects, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What analytical methods detect degradation products under accelerated stability conditions?

  • Protocol :
  • Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1 M HCl/NaOH).
  • LC-MS/MS : Use a C18 column (ACN/0.1% formic acid) to separate degradation products. Major degradants include sulfoxide derivatives (allylthio → allylsulfinyl) .

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